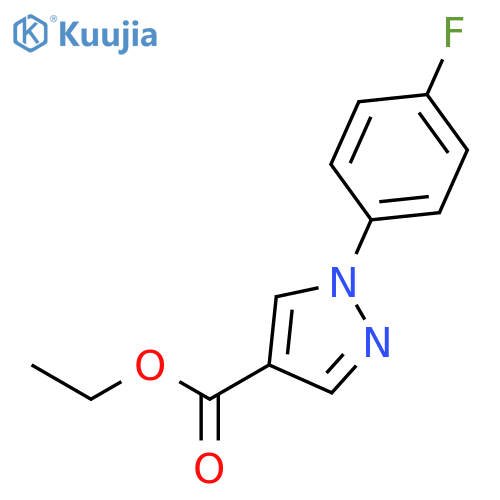

Cas no 138907-73-0 (Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate)

138907-73-0 structure

商品名:Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

CAS番号:138907-73-0

MF:C12H11FN2O2

メガワット:234.226346254349

MDL:MFCD16036989

CID:95206

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

- ethyl 1-(4-fluorophenyl)pyrazole-4-carboxylate

- 1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-, ethyl ester

- ACN-P000681

- AGN-PC-0039ES

- AK139712

- I14-13499

- SureCN1194458

- MEUROLLIWZOVNK-UHFFFAOYSA-N

- 1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER

- CM10520

- AS06555

- AX8221801

- ST24046722

-

- MDL: MFCD16036989

- インチ: 1S/C12H11FN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3

- InChIKey: MEUROLLIWZOVNK-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1[H])N1C([H])=C(C(=O)OC([H])([H])C([H])([H])[H])C([H])=N1

計算された属性

- せいみつぶんしりょう: 234.08053

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 267

- トポロジー分子極性表面積: 44.1

じっけんとくせい

- 密度みつど: 1.23±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.28 g/l)(25ºC)、

- PSA: 44.12

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DH590-200mg |

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate |

138907-73-0 | 98% | 200mg |

276.0CNY | 2021-07-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222356-250mg |

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate |

138907-73-0 | 98% | 250mg |

¥604 | 2023-04-15 | |

| Chemenu | CM131614-1g |

ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate |

138907-73-0 | 98% | 1g |

$*** | 2023-03-30 | |

| Chemenu | CM131614-10g |

ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate |

138907-73-0 | 98% | 10g |

$916 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DH590-100mg |

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate |

138907-73-0 | 98% | 100mg |

150CNY | 2021-05-08 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E190794-50mg |

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate |

138907-73-0 | 98% | 50mg |

¥116.90 | 2023-09-03 | |

| 1PlusChem | 1P001AA3-250mg |

1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-, ethyl ester |

138907-73-0 | 98% | 250mg |

$39.00 | 2024-06-21 | |

| Aaron | AR001AIF-250mg |

1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-, ethyl ester |

138907-73-0 | 98% | 250mg |

$28.00 | 2025-01-21 | |

| eNovation Chemicals LLC | D951874-250mg |

1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-, ethyl ester |

138907-73-0 | 98% | 250mg |

$90 | 2024-06-08 | |

| eNovation Chemicals LLC | D951874-100mg |

1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-, ethyl ester |

138907-73-0 | 98% | 100mg |

$60 | 2025-02-25 |

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

138907-73-0 (Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate) 関連製品

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬